molecular formula C13H21NO4 B14498509 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate CAS No. 63199-88-2

3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate

Cat. No.: B14498509
CAS No.: 63199-88-2
M. Wt: 255.31 g/mol
InChI Key: ANAFNFZOWCXSOF-UHFFFAOYSA-N
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Description

3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is an organic compound characterized by its unique structure, which includes an acetate group, a diacetylamino group, and a methylhexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate typically involves the reaction of 3-amino-5-methylhex-2-en-2-ol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-amino-5-methylhex-2-en-2-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diacetylamino)-5-methylhex-2-en-2-yl propionate
  • 3-(Diacetylamino)-5-methylhex-2-en-2-yl butyrate
  • 3-(Diacetylamino)-5-methylhex-2-en-2-yl valerate

Uniqueness

3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetate group, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

63199-88-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

[3-(diacetylamino)-5-methylhex-2-en-2-yl] acetate

InChI

InChI=1S/C13H21NO4/c1-8(2)7-13(9(3)18-12(6)17)14(10(4)15)11(5)16/h8H,7H2,1-6H3

InChI Key

ANAFNFZOWCXSOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C(C)OC(=O)C)N(C(=O)C)C(=O)C

Origin of Product

United States

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